6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one
Description
Properties
Molecular Formula |
C10H10FNO |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
6-fluoro-8-methyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H10FNO/c1-6-4-7(11)5-8-9(13)2-3-12-10(6)8/h4-5,12H,2-3H2,1H3 |
InChI Key |
DDPYHMXGZFCBRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NCCC2=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5). This reaction typically occurs under reflux conditions and yields the desired tetrahydroquinoline derivative .
Another approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form tetrahydroquinoline derivatives . This method is widely used due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The fluorine atom and other substituents on the quinoline ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with varying degrees of saturation.
Scientific Research Applications
Pharmacological Applications
1.1 Antinociceptive Activity
Research indicates that tetrahydroquinoline derivatives exhibit potent antinociceptive effects. For instance, studies have shown that certain derivatives can inhibit nitric oxide synthase (nNOS), which is implicated in pain pathways. In a notable study, a related compound demonstrated the ability to reverse thermal hyperalgesia in a rat model of neuropathic pain at doses as low as 30 mg/kg . This suggests that 6-fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one may possess similar properties worth exploring further.
1.2 Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. A series of compounds derived from the tetrahydroquinoline scaffold have shown effectiveness against various cancer cell lines. For example, quinazolinone derivatives were evaluated for their cytotoxicity against different tumor subpanels, indicating that structural modifications can enhance their anticancer activity . The specific role of this compound in this context remains an area for further investigation.
Chemical Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several methods including multi-component reactions and cyclization techniques. The structural variations significantly influence biological activity, making SAR studies crucial for optimizing therapeutic efficacy.
Table 1: Summary of Synthesis Methods and Biological Activities
Case Studies and Findings
3.1 Case Study: Inhibition of Nitric Oxide Synthase
In a study focused on the inhibition of nNOS by tetrahydroquinoline derivatives, several compounds were synthesized and evaluated for their potency. The findings highlighted that specific substitutions at the 6 and 8 positions significantly affected the binding affinity and selectivity towards nNOS over endothelial nitric oxide synthase (eNOS). This selectivity is crucial for developing analgesics with fewer side effects .
3.2 Case Study: Anticancer Efficacy
A recent investigation into quinazoline derivatives demonstrated their potential as broad-spectrum antitumor agents across various cell lines. Compounds structurally related to this compound were shown to inhibit tumor growth effectively . These results underscore the importance of structural modifications in enhancing therapeutic outcomes.
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
Substituent Position and Electronic Effects: Fluorine at position 6 (target compound) vs. 5/7 (CAS 1388052-79-6) alters electron distribution, affecting reactivity in electrophilic substitution reactions.
Saturation State: Tetrahydroquinolinones (saturated) exhibit greater conformational flexibility than dihydro derivatives, which may influence binding to rigid enzymatic pockets .
Functional Group Variability: Ketone groups (e.g., in tetrahydroquinolin-4-ones) enable hydrogen-bond acceptor interactions, contrasting with amino or nitro groups in analogs that act as donors or metabolic liabilities .
Biological Activity
6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinolin-4-one is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrahydroquinoline core with a fluorine atom and a methyl group positioned strategically to influence its biological interactions. Its molecular formula is with a molecular weight of approximately 179.19 g/mol. The unique arrangement of functional groups contributes to its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarity to known antibiotics indicates potential efficacy against various bacterial strains.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes. For instance, related tetrahydroquinoline derivatives have shown significant inhibition against nitric oxide synthase (nNOS), with some analogs demonstrating up to 36-fold increased potency .
- Cholinergic Activity : There is emerging evidence that compounds within the tetrahydroquinoline class can inhibit cholinesterases (AChE and BChE), which are critical in neurotransmission. This suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that ensure high purity and yield. The general synthetic route includes:
- Formation of Tetrahydroquinoline Core : Initial reactions involve cyclization processes using appropriate precursors.
- Fluorination and Methylation : Subsequent steps introduce the fluorine and methyl substituents at designated positions on the quinoline structure.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Case Studies and Research Findings
A variety of studies have explored the biological activity of similar compounds within the tetrahydroquinoline class. Below is a summary of relevant findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
